molecular formula C19H38O B095530 Nonadecanal CAS No. 17352-32-8

Nonadecanal

Cat. No.: B095530
CAS No.: 17352-32-8
M. Wt: 282.5 g/mol
InChI Key: SXIYYZWCMUFWBW-UHFFFAOYSA-N
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Description

Nonadecanal is a long-chain aldehyde with the chemical formula C₁₉H₃₈O. It is also known as nonadecanaldehyde. This compound is a fatty aldehyde and is part of the broader class of organic compounds known as aliphatic aldehydes. This compound is typically found in various natural sources and is known for its waxy texture and characteristic odor.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonadecanal can be synthesized through several methods, including the oxidation of nonadecanol (a long-chain alcohol) using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO₃). The reaction typically occurs under mild conditions to prevent over-oxidation to the corresponding carboxylic acid.

Industrial Production Methods: In industrial settings, this compound can be produced through the hydroformylation of olefins, followed by hydrogenation. This method involves the addition of a formyl group (CHO) to an olefin, resulting in the formation of an aldehyde. The process is catalyzed by transition metal complexes, such as rhodium or cobalt, under high pressure and temperature.

Types of Reactions:

    Oxidation: this compound can be oxidized to nonadecanoic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: It can be reduced to nonadecanol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Condensation: this compound can undergo aldol condensation with other aldehydes or ketones in the presence of a base, forming β-hydroxy aldehydes or ketones.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Condensation: Base catalysts such as sodium hydroxide (NaOH) or potassium hydroxide (KOH)

Major Products Formed:

    Oxidation: Nonadecanoic acid

    Reduction: Nonadecanol

    Condensation: β-Hydroxy aldehydes or ketones

Scientific Research Applications

Nonadecanal has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.

    Biology: Studied for its role in pheromone signaling in insects and other organisms.

    Medicine: Investigated for its potential antimicrobial properties and its role in the synthesis of bioactive compounds.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

Nonadecanal exerts its effects primarily through its aldehyde functional group. The aldehyde group can undergo nucleophilic addition reactions, forming various intermediates that can participate in further chemical transformations. In biological systems, this compound can interact with specific receptors or enzymes, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

    Nonadecane: A saturated hydrocarbon with the formula C₁₉H₄₀, lacking the aldehyde functional group.

    Nonadecanol: A long-chain alcohol with the formula C₁₉H₄₀O, differing by the presence of a hydroxyl group instead of an aldehyde group.

    Nonadecanoic Acid: A long-chain carboxylic acid with the formula C₁₉H₃₈O₂, formed by the oxidation of nonadecanal.

Uniqueness: this compound is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its alcohol and acid counterparts. This functional group allows this compound to participate in a variety of chemical reactions, making it a versatile compound in both synthetic and biological contexts.

Properties

IUPAC Name

nonadecanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h19H,2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIYYZWCMUFWBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10938401
Record name Nonadecanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17352-32-8
Record name Nonadecanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17352-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonadecanal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017352328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonadecanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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